
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S and its molecular weight is 424.9. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H17ClN4OS, with a molecular weight of approximately 441.0 g/mol. The structure features an imidazole ring, a thioether linkage, and a methylisoxazole moiety, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H17ClN4OS |
Molecular Weight | 441.0 g/mol |
IUPAC Name | This compound |
CAS Number | 1226455-85-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds containing imidazole and thiazole rings often exhibit enzyme inhibition or receptor modulation. The presence of the chlorophenyl and phenyl groups may enhance binding affinity through hydrophobic interactions, potentially influencing pathways associated with inflammation, cancer proliferation, and microbial resistance.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Notably, it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurotransmitter breakdown, thereby enhancing cholinergic signaling. Inhibition assays have demonstrated varying degrees of potency, with some derivatives achieving IC50 values significantly lower than standard reference compounds.
Study 1: Antibacterial Efficacy
A study conducted on synthesized imidazole derivatives found that certain compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compound demonstrated an IC50 value of approximately 3.5 µM against AChE, indicating promising potential as a therapeutic agent for bacterial infections .
Study 2: Enzyme Inhibition
Another investigation focused on urease inhibition revealed that the compound could inhibit urease activity effectively. The IC50 values ranged from 1.13 to 6.28 µM across different derivatives tested, suggesting that modifications in the side chains could optimize inhibitory effects .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-14-11-19(25-28-14)24-20(27)13-29-21-23-12-18(15-5-3-2-4-6-15)26(21)17-9-7-16(22)8-10-17/h2-12H,13H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIAAINIBFQDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.